molecular formula C36H39NO4 B12601884 N,N-Bis(4-{3-[(oxiran-2-yl)methoxy]propyl}phenyl)[1,1'-biphenyl]-4-amine CAS No. 875545-60-1

N,N-Bis(4-{3-[(oxiran-2-yl)methoxy]propyl}phenyl)[1,1'-biphenyl]-4-amine

Cat. No.: B12601884
CAS No.: 875545-60-1
M. Wt: 549.7 g/mol
InChI Key: ZHPZDDDUQMHCTK-UHFFFAOYSA-N
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Description

N,N-Bis(4-{3-[(oxiran-2-yl)methoxy]propyl}phenyl)[1,1’-biphenyl]-4-amine is a complex organic compound characterized by the presence of oxirane (epoxide) groups and biphenyl structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Bis(4-{3-[(oxiran-2-yl)methoxy]propyl}phenyl)[1,1’-biphenyl]-4-amine typically involves the reaction of biphenyl derivatives with epoxide-containing reagents. One common method involves the use of 4-aminobiphenyl as a starting material, which undergoes a series of reactions to introduce the oxirane groups. The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and catalysts such as hydrochloric acid .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced techniques such as high-temperature capillary gas chromatography can be employed to monitor the reaction progress and optimize the conditions .

Chemical Reactions Analysis

Types of Reactions

N,N-Bis(4-{3-[(oxiran-2-yl)methoxy]propyl}phenyl)[1,1’-biphenyl]-4-amine can undergo various chemical reactions, including:

    Oxidation: The epoxide groups can be oxidized to form diols.

    Reduction: The compound can be reduced to remove the oxirane rings.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and electrophiles like bromine for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield .

Major Products

The major products formed from these reactions include diols from oxidation, deoxygenated compounds from reduction, and substituted biphenyl derivatives from electrophilic substitution .

Scientific Research Applications

N,N-Bis(4-{3-[(oxiran-2-yl)methoxy]propyl}phenyl)[1,1’-biphenyl]-4-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N,N-Bis(4-{3-[(oxiran-2-yl)methoxy]propyl}phenyl)[1,1’-biphenyl]-4-amine involves the interaction of its oxirane groups with various molecular targets. The epoxide rings can react with nucleophiles, leading to the formation of covalent bonds with proteins and other biomolecules. This reactivity is crucial for its antimicrobial and potential therapeutic effects .

Comparison with Similar Compounds

Properties

CAS No.

875545-60-1

Molecular Formula

C36H39NO4

Molecular Weight

549.7 g/mol

IUPAC Name

4-[3-(oxiran-2-ylmethoxy)propyl]-N-[4-[3-(oxiran-2-ylmethoxy)propyl]phenyl]-N-(4-phenylphenyl)aniline

InChI

InChI=1S/C36H39NO4/c1-2-8-30(9-3-1)31-14-20-34(21-15-31)37(32-16-10-28(11-17-32)6-4-22-38-24-35-26-40-35)33-18-12-29(13-19-33)7-5-23-39-25-36-27-41-36/h1-3,8-21,35-36H,4-7,22-27H2

InChI Key

ZHPZDDDUQMHCTK-UHFFFAOYSA-N

Canonical SMILES

C1C(O1)COCCCC2=CC=C(C=C2)N(C3=CC=C(C=C3)CCCOCC4CO4)C5=CC=C(C=C5)C6=CC=CC=C6

Origin of Product

United States

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